molecular formula C11H15ClN2O2 B6285215 (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 1613051-23-2

(2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B6285215
CAS No.: 1613051-23-2
M. Wt: 242.7
InChI Key:
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Description

(2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid is a synthetic organic compound characterized by its unique pyrazole ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its structure includes a chloro-substituted pyrazole ring, which contributes to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Alkylation: The alkylation at the 1-position with 2-methylpropyl groups can be carried out using alkyl halides in the presence of a base like potassium carbonate.

    Formation of the Prop-2-enoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the double bond in the prop-2-enoic acid moiety can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated carboxylic acids.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The presence of the pyrazole ring, a common pharmacophore, indicates possible applications in the treatment of diseases such as inflammation, cancer, and infections.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various applications, including as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism by which (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid exerts its effects depends on its specific interactions with molecular targets. The chloro group and the pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. For example, it may inhibit enzymes involved in inflammation by binding to their active sites, thereby reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[5-chloro-1H-pyrazol-4-yl]prop-2-enoic acid: Lacks the methyl and 2-methylpropyl groups, which may affect its reactivity and biological activity.

    (2E)-3-[5-bromo-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid: Similar structure but with a bromo group instead of a chloro group, which can influence its chemical properties and interactions.

    (2E)-3-[5-chloro-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid: Lacks the 2-methylpropyl group, potentially altering its steric and electronic properties.

Uniqueness

The unique combination of the chloro group, methyl group, and 2-methylpropyl group in (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid contributes to its distinct reactivity and potential biological activity. These structural features may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

1613051-23-2

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.7

Purity

95

Origin of Product

United States

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